![molecular formula C25H20BrN3 B2565301 3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-94-2](/img/structure/B2565301.png)

3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

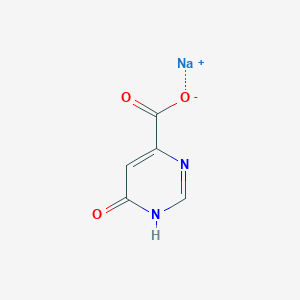

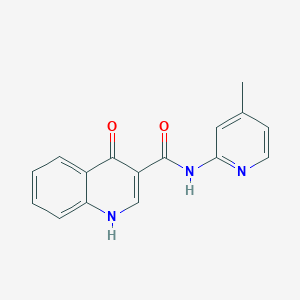

“3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that contains several functional groups and structural features. It includes a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 3-bromophenyl group, an ethyl group, and a 4-methylphenyl (or para-tolyl) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[4,3-c]quinoline core, with the various substituents attached at the 3, 8, and 1 positions. The presence of the nitrogen atoms in the heterocyclic core would likely result in a polar molecule with potential for hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the ethyl and methylphenyl groups could participate in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially increase its boiling point. The nitrogen atoms in the heterocyclic core could participate in hydrogen bonding, potentially making the compound soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

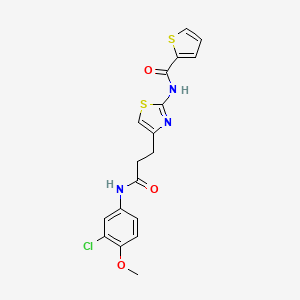

- Derivatives Synthesis : The synthesis of pyrazolo[4,3-c]quinoline derivatives, including those related to "3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline," has been explored for their antimicrobial and antiviral activities. These compounds are synthesized through reactions involving arylhydrazinium chlorides and chloroquinoline carbaldehydes, showcasing their potential in developing new antimicrobial and antiviral agents (Kumara et al., 2016).

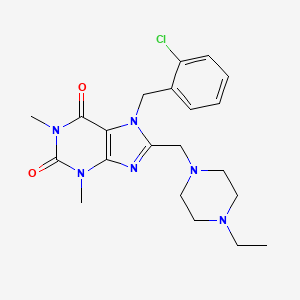

- Luminophores for Electroluminescent Devices : A novel synthesis of 1H-pyrazolo[3,4-b]quinolines, which are luminophores for electroluminescent devices, demonstrates the application of these compounds in materials science. This synthesis provides a route to develop new materials for electronic applications (Chaczatrian et al., 2004).

Biological Activities

- Antimicrobial and Antiviral Properties : The derivatives of pyrazolo[3,4-b]quinolines exhibit significant antimicrobial and antiviral activities, suggesting their potential use in developing new therapeutic agents (Kumara et al., 2016).

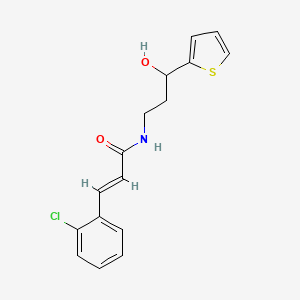

- Antiamoebic Activity : Some derivatives, such as 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline, have shown promising antiamoebic activity, indicating potential applications in treating amoebic infections (Budakoti et al., 2008).

- Antioxidant Activities : Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds have been evaluated for their antioxidant activities, highlighting their potential as antioxidants in pharmaceutical formulations (Hassan et al., 2017).

Zukünftige Richtungen

The study of nitrogen-containing heterocyclic compounds is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development. Future research could explore the biological activity of this compound, potential uses in medicinal chemistry, or new synthetic routes to this and related compounds .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3/c1-3-17-9-12-23-21(13-17)25-22(15-27-23)24(18-5-4-6-19(26)14-18)28-29(25)20-10-7-16(2)8-11-20/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYIUNYDNASPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)

![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)

![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)

![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)